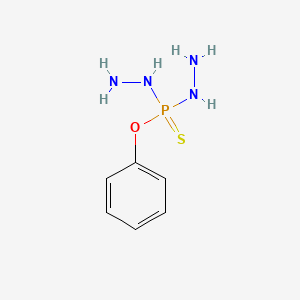
O-Phenyl phosphorodihydrazidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl phosphorodihydrazidothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorodihydrazidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl phosphorodihydrazidothioate typically involves the reaction of phenylphosphorodichloridothioate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhP(S)Cl2+2NH2NH2→PhP(S)(NHNH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-Phenyl phosphorodihydrazidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodihydrazidothioate oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphorodihydrazidothioate oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Phenyl phosphorodihydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Phenyl phosphorodihydrazidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylphosphorodichloridothioate
- Phenylphosphorodiamidothioate
- Phenylphosphorodithioate
Uniqueness
O-Phenyl phosphorodihydrazidothioate is unique due to its specific combination of a phenyl group with a phosphorodihydrazidothioate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55003-02-6 |
|---|---|
Molekularformel |
C6H11N4OPS |
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
[hydrazinyl(phenoxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4OPS/c7-9-12(13,10-8)11-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,13) |
InChI-Schlüssel |
LAPIUCXITZBJQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=S)(NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


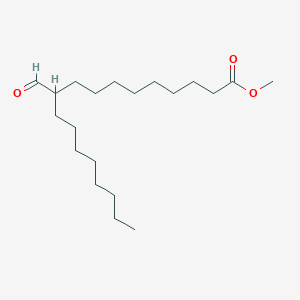

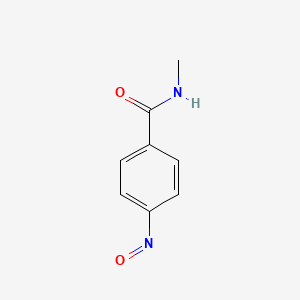

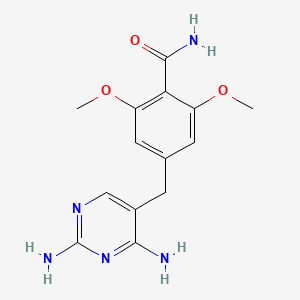

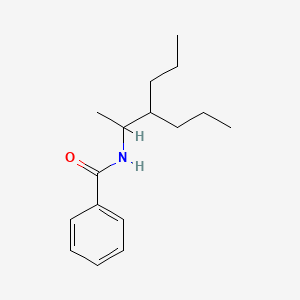
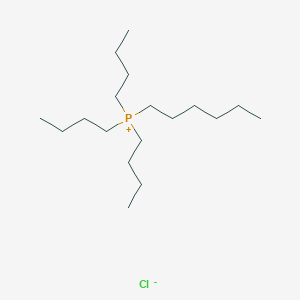
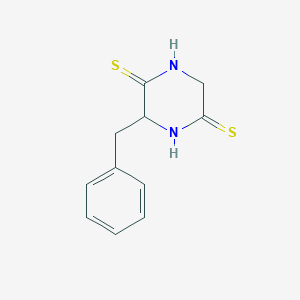
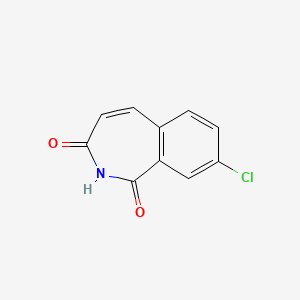
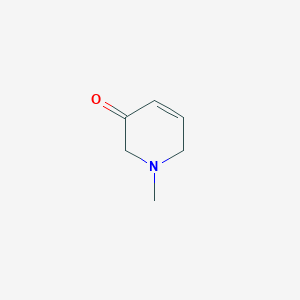
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)

